molecular formula C7H4N2O3S B1628633 7-Nitrobenzo[d]thiazol-2(3H)-one CAS No. 134098-72-9

7-Nitrobenzo[d]thiazol-2(3H)-one

Cat. No. B1628633
CAS RN: 134098-72-9
M. Wt: 196.19 g/mol
InChI Key: NQGONBNOWKZYTD-UHFFFAOYSA-N
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Description

7-Nitrobenzo[d]thiazol-2(3H)-one, also known as NBD-Cl, is a fluorescent compound that has been widely used in scientific research as a labeling reagent for proteins, peptides, nucleotides, and lipids. Its unique properties, such as high quantum yield, photostability, and sensitivity, make it an ideal tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 7-Nitrobenzo[d]thiazol-2(3H)-one is based on its ability to react with amino groups in proteins, peptides, and nucleotides. The reaction between this compound and amino groups results in the formation of a stable fluorescent adduct. The fluorescence of the adduct is highly sensitive to changes in the microenvironment, such as pH, polarity, and viscosity. This property makes it an ideal tool for studying various biological processes.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-carcinogenic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Nitrobenzo[d]thiazol-2(3H)-one in lab experiments include its high quantum yield, photostability, and sensitivity. Its fluorescence is highly sensitive to changes in the microenvironment, making it an ideal tool for studying various biological processes. However, its use is limited to in vitro experiments, as it cannot penetrate cell membranes or cross the blood-brain barrier.

Future Directions

There are many future directions for the use of 7-Nitrobenzo[d]thiazol-2(3H)-one in scientific research. One direction is the development of new labeling reagents that are more sensitive and specific than this compound. Another direction is the application of this compound in vivo, by developing new methods for delivering the compound to living organisms. Finally, the use of this compound in combination with other labeling reagents, such as fluorescent proteins, could lead to new insights into the structure and function of biological systems.

Scientific Research Applications

7-Nitrobenzo[d]thiazol-2(3H)-one has been widely used in scientific research as a labeling reagent for proteins, peptides, nucleotides, and lipids. It has been used to study protein-protein interactions, protein folding, protein localization, and enzyme activity. It has also been used to study nucleic acid structure, DNA replication, and RNA transcription. In addition, it has been used to study lipid metabolism, lipid-protein interactions, and membrane dynamics.

properties

IUPAC Name

7-nitro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-7-8-4-2-1-3-5(9(11)12)6(4)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGONBNOWKZYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600060
Record name 7-Nitro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134098-72-9
Record name 7-Nitro-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134098-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.